molecular formula C19H17N5O4 B2588040 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1797957-45-9

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2588040
CAS No.: 1797957-45-9
M. Wt: 379.376
InChI Key: GEAGBSYFDHVWTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the specific reactions used to introduce each group and the order in which they are introduced. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxol-5-yl group, for example, is a type of aromatic ether, while the 1,2,4-triazol-1-yl group is a type of heterocyclic amine .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the benzo[d][1,3]dioxol-5-yl group might undergo reactions typical of aromatic ethers, while the 1,2,4-triazol-1-yl group might undergo reactions typical of heterocyclic amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the benzo[d][1,3]dioxol-5-yl group might influence the compound’s solubility and reactivity .

Scientific Research Applications

Synthesis and Antitumor Activity

Research involving the synthesis of novel heterocyclic compounds, such as thiophene, pyrimidine, and coumarin derivatives, highlights the antitumor potential of structurally complex acetamides. For instance, compounds synthesized through reactions involving cyclopentanone and elemental sulfur have shown promising inhibitory effects on different cell lines, suggesting potential applications in cancer therapy. The fused pyrimidine acetonitrile derivatives, in particular, exhibited high inhibitory effect, comparable to doxorubicin, a known chemotherapeutic agent (Albratty, El-Sharkawy, & Alam, 2017).

Corrosion Inhibition

In the field of materials science, certain acetamide derivatives have been synthesized and evaluated as corrosion inhibitors. These compounds showed significant efficiency in preventing steel corrosion in acidic and oil medium conditions. This suggests potential applications in the protection of metal structures and components against corrosion, which is crucial for extending the lifespan of industrial and engineering materials (Yıldırım & Cetin, 2008).

Insecticidal Assessment

The development of heterocycles incorporating a thiadiazole moiety and their assessment against agricultural pests such as the cotton leafworm, Spodoptera littoralis, presents another area of application. Such compounds, derived from initial precursors like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have been explored for their potential to protect crops by acting as insecticidal agents, indicating a valuable application in pest management strategies (Fadda et al., 2017).

Antimicrobial Activity

The synthesis and characterization of novel compounds, such as 1,2,3-triazoles tethering a bioactive benzothiazole nucleus, have been shown to exhibit promising antimicrobial activities against a variety of bacterial and fungal strains. These findings suggest potential applications in the development of new antimicrobial agents, which is critical in the fight against drug-resistant infections (Rezki, 2016).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c25-17(21-13-3-6-15-16(8-13)28-11-27-15)10-23-19(26)24(14-4-5-14)18(22-23)12-2-1-7-20-9-12/h1-3,6-9,14H,4-5,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAGBSYFDHVWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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